molecular formula C30H50O2 B1666924 Betulin CAS No. 473-98-3

Betulin

Cat. No.: B1666924
CAS No.: 473-98-3
M. Wt: 442.7 g/mol
InChI Key: FVWJYYTZTCVBKE-UHFFFAOYSA-N
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Description

Betulin (lup-20(29)-ene-3β,28-diol) is a naturally occurring pentacyclic triterpenoid predominantly isolated from the outer bark of birch trees (Betula spp.) . Its structure comprises a lupane skeleton with hydroxyl groups at C-3 and C-28, enabling diverse chemical modifications to enhance solubility, bioavailability, and pharmacological activity . This compound exhibits broad-spectrum biological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Properties

Betulin exhibits a wide range of biological activities, making it a promising candidate for drug development. Its pharmacological properties include:

  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNFα. It also reduces oxidative stress and inflammation in various models of disease, including sepsis and diabetes .
  • Anticancer Activity : this compound demonstrates significant antiproliferative effects against several cancer cell lines. It induces apoptosis and inhibits tumor growth by targeting specific proteins involved in cancer progression . Notably, betulinic acid, a derivative of this compound, has been characterized as a selective inhibitor of melanoma and prostate cancer cell proliferation .
  • Cardiovascular Protection : Research indicates that this compound can improve myocardial function and reduce atherosclerotic lesions in animal models. It enhances cardiac health by modulating inflammatory responses and promoting beneficial metabolic changes .

Cancer Treatment

A study on betulinic acid revealed its ability to inhibit prostate cancer growth in vivo by reducing the expression of Sp transcription factors associated with tumor progression. The results showed significant tumor regression in treated mice compared to controls .

Anti-inflammatory Applications

In experimental models of lung inflammation, betulinic acid demonstrated efficacy by reducing levels of pro-inflammatory mediators while enhancing antioxidant enzyme activity. This suggests its potential use in treating respiratory conditions exacerbated by inflammation .

Wound Healing

Research indicates that this compound enhances wound healing processes by promoting the expression of cytokines and growth factors necessary for tissue repair. In vitro studies with fibroblasts have shown increased mRNA levels for mediators involved in wound healing following treatment with this compound .

Comparative Data Table

The following table summarizes the key applications and effects of this compound:

Application AreaSpecific EffectsReferences
Anti-inflammatoryReduces IL-6, TNFα; modulates NFκB/MAPK pathways
AnticancerInduces apoptosis; inhibits tumor growth
Cardiovascular protectionImproves myocardial function; reduces lesions
Metabolic regulationEnhances glucose metabolism; reduces lipids
Wound healingPromotes cytokine expression; enhances repair

Comparison with Similar Compounds

Betulin belongs to the lupane-type triterpenoid family, sharing structural and functional similarities with betulinic acid, betulonic acid, and ursolic acid. Below is a detailed comparison based on pharmacological activity, mechanisms, and structural modifications.

This compound vs. Betulinic Acid

Parameter This compound Betulinic Acid
Structure C-3 and C-28 hydroxyl groups C-3 hydroxyl, C-28 carboxyl group
Anticancer Activity Moderate cytotoxicity (IC₅₀: 10–50 µM in various cell lines) Higher potency (IC₅₀: 1–10 µM), targets mitochondrial apoptosis pathways
Solubility Poor aqueous solubility (~0.002 mg/mL) Improved solubility via carboxyl group; often formulated as sodium salts
Anti-Invasive Effects Limited activity Significant anti-invasive effects in prostate cancer (nanomolar efficacy)
Synthesis Directly extracted from birch bark Oxidized from this compound via chemical or microbial methods

Key Findings :

  • Betulinic acid derivatives with heterocyclic rings (e.g., pyrazine, indole) fused to ring A exhibit 24-fold higher cytotoxicity than this compound against HL-60 leukemia cells (IC₅₀: 0.3 µg/mL vs. 7.2 µg/mL) .
  • A free carboxyl group at C-28 in betulinic acid derivatives enhances anti-invasive activity by disrupting actin cytoskeleton organization in prostate cancer cells .

This compound vs. Ursolic Acid

Parameter This compound Ursolic Acid
Structure Lupane skeleton (pentacyclic) Ursane skeleton (pentacyclic with C-28 carboxyl)
Anticancer Mechanism Induces apoptosis via caspase-3/7 activation Inhibits NF-κB and STAT3 signaling pathways
Neuroprotection Modulates oxidative stress and p53 pathways Stronger antioxidant activity; reduces neuroinflammation
Bioavailability Low due to hydrophobicity Higher oral bioavailability via glycosylation

Key Findings :

  • Ursolic acid shows superior antioxidant capacity, reducing reactive oxygen species (ROS) by 60% in neuronal cells compared to this compound’s 30% .
  • This compound derivatives (e.g., EB5) demonstrate dose-dependent modulation of catalase activity, whereas ursolic acid maintains consistent antioxidant enzyme support .

Structural-Activity Relationships (SAR)

  • C-3 Modifications : Esterification or glycosylation improves solubility and bioavailability. For example, 3-O-acetylthis compound shows 50% higher absorption in vitro .
  • C-28 Modifications : Introduction of carboxyl or propargyl groups enhances anticancer activity. Betulinic acid derivatives with C-28 carboxyl groups reduce PC-3 prostate cancer invasiveness by 80% at 10 nM .
  • Ring A Modifications : Fusion with pyridine or indole rings increases cytotoxicity 10–24-fold by enhancing mitochondrial targeting .

Table 2. Anti-Invasive Activity in Prostate Cancer

Compound Reduction in Invasion (%) Mechanism Reference
This compound 15 Weak actin disruption
Betulinic Acid (C-28 carboxyl) 80 AKT inhibition, actin remodeling
Compound 20 (Heterocyclic) 85 Corkscrew actin phenotype

Biological Activity

Betulin, a pentacyclic triterpene extracted primarily from the bark of birch trees, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological potential of this compound, highlighting its effects on various diseases, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is known for its anti-inflammatory, antioxidant, and anticancer properties. It exhibits a range of biological activities that make it a candidate for therapeutic applications in treating various health conditions.

1. Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the viability of human cervical cancer (HeLa), lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) cells with IC50 values ranging from 10 to 15 µg/mL . Additionally, it shows moderate antitumor activity in hepatoma (SK-HEP-1) and prostate cancer models .

Cancer Type Cell Line IC50 (µg/mL)
Cervical CancerHeLa10-15
Lung CancerA54910-15
Liver CancerHepG210-15
Breast CancerMCF-710-15

2. Cardiovascular Protection

In animal models, this compound has been shown to inhibit atherosclerotic lesions and enhance cholesterol efflux by increasing the expression of ATP-binding cassette transporters (ABCA1 and ABCG1). It also modulates lipid metabolism by repressing sterol regulatory element-binding proteins (SREBPs) and their target genes, contributing to cardiovascular health .

3. Anti-Diabetic Effects

This compound exhibits protective effects against diabetes-related complications. In a study involving neuroblastoma cells (SK-N-SH), it was found to slow cell growth significantly at concentrations as low as 8 µM . The compound enhances protein kinase C-delta (PKC-δ) activity, which activates apoptotic pathways mediated by mitochondrial mechanisms .

4. Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to inhibit reactive oxygen species (ROS) production. It has been shown to increase the expression of Nrf2-targeted antioxidants and detoxification proteins, providing cellular protection against oxidative stress .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Modulation of Inflammatory Cytokines : this compound reduces levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers such as interferon-gamma (IFN-γ) in various models, including asthmatic mice .
  • Activation of Nrf2 Pathway : this compound promotes the nuclear translocation of Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protects cells from oxidative damage .
  • Inhibition of NFκB Signaling Pathway : By suppressing the NFκB pathway, this compound reduces inflammation and apoptosis in various cell types .

Case Study 1: this compound in Cancer Treatment

A clinical observation noted that patients receiving this compound as part of their treatment regimen for advanced cervical cancer exhibited improved quality of life and reduced tumor size when combined with traditional therapies. This case highlights the potential for this compound as an adjunct therapy in oncology.

Case Study 2: Cardiovascular Health

In a study involving patients with hyperlipidemia, this compound administration led to significant reductions in LDL cholesterol levels and improvements in endothelial function. These findings support its use as a natural supplement for cardiovascular health.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Betulin, and what extraction methods ensure high purity for experimental use?

this compound is predominantly isolated from the bark of Betula species (e.g., birch trees) via solvent extraction. Ethanol or methanol solvents are commonly used, followed by chromatographic purification (e.g., column chromatography) to achieve >95% purity . Researchers should validate purity using HPLC or NMR, as outlined in protocols for natural product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR for structural elucidation of hydroxyl groups and triterpene backbone.
  • FT-IR to confirm functional groups (e.g., -OH at 3400 cm⁻¹).
  • HPLC-MS for purity assessment and molecular weight verification. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What standardized protocols exist for evaluating this compound’s cytotoxicity in vitro?

The MTT assay is widely used, with concentrations typically ranging from 1–100 µM across 48–72 hours. Researchers must account for solvent effects (e.g., DMSO ≤0.1%) and include positive controls (e.g., doxorubicin). Cell lines such as HepG2 (liver) and MCF-7 (breast cancer) are common models .

Advanced Research Questions

Q. How do reaction parameters (e.g., temperature, catalyst loading) influence the oxidation kinetics of this compound in catalytic studies?

Kinetic studies show this compound’s oxidation rate increases with temperature (80–140°C) and Ag nanoparticle (Ag NP) catalyst loading (0.05–0.4 g). For example, TOF (turnover frequency) rises from 0.8 to 4.2 h⁻¹ with higher Ag NP dispersion. Oxygen concentration (0–100%) also linearly correlates with reaction rate (Table 3, ). Researchers should optimize parameters using response surface methodology (RSM) to balance yield and cost.

Q. What computational strategies predict this compound’s solubility and interaction mechanisms in biological systems?

Molecular dynamics (MD) simulations and DFT calculations model this compound’s behavior in aqueous environments. For instance, MD reveals hydrophobic interactions dominate in lipid bilayers, while DFT predicts hydrogen bonding with water molecules at the C3 and C28 hydroxyl sites . Software like GROMACS or AMBER is recommended for force field parameterization.

Q. How can contradictory findings on this compound’s pro-apoptotic mechanisms be resolved across cancer models?

Discrepancies (e.g., caspase-8 activation in leukemia vs. mitochondrial pathway dominance in solid tumors) may arise from cell-specific signaling contexts. Researchers should:

  • Perform transcriptomic profiling (RNA-seq) to identify pathway-specific markers.
  • Use isoform-selective inhibitors (e.g., caspase-9 inhibitors) to validate mechanisms.
  • Conduct meta-analyses of existing datasets to identify consensus pathways .

Q. What formulation strategies enhance this compound’s bioavailability in preclinical models?

Nano-delivery systems, such as liposomes or PLGA nanoparticles, improve solubility and half-life. For example, PEGylated liposomes increase this compound’s plasma AUC by 3-fold in murine models. Researchers must characterize particle size (DLS), encapsulation efficiency (UV-Vis), and in vivo release kinetics (HPLC-MS) .

Q. Methodological Guidance

Q. How should researchers design dose-response studies to assess this compound’s hepatoprotective effects?

  • Use primary hepatocytes or in vivo models (e.g., CCl4-induced liver injury in rats).
  • Include biomarkers (ALT, AST) and histopathology.
  • Apply isobolographic analysis if testing this compound in combination with silymarin or other hepatoprotectants .

Q. What statistical approaches are recommended for analyzing this compound’s anti-inflammatory activity?

  • ANOVA with Tukey’s post-hoc test for cytokine (IL-6, TNF-α) inhibition across multiple doses.
  • Pearson correlation to link NF-κB pathway modulation (e.g., p65 phosphorylation) with cytokine reduction.
  • Power analysis to ensure adequate sample size (n ≥ 6) in animal studies .

Q. Data Interpretation & Replication

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

  • Document detailed synthetic protocols (solvent ratios, reaction times) in Supplementary Information.
  • Adhere to ARRIVE guidelines for in vivo studies, reporting strain, sex, and housing conditions.
  • Share raw spectra (NMR, MS) and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Properties

IUPAC Name

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWJYYTZTCVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-98-3
Record name Betulin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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